molecular formula C17H13NO4 B14313340 Dimethyl 4-(phenylethynyl)pyridine-2,6-dicarboxylate CAS No. 112776-85-9

Dimethyl 4-(phenylethynyl)pyridine-2,6-dicarboxylate

Cat. No.: B14313340
CAS No.: 112776-85-9
M. Wt: 295.29 g/mol
InChI Key: OPXCHNFKACZWQX-UHFFFAOYSA-N
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Description

Dimethyl 4-(phenylethynyl)pyridine-2,6-dicarboxylate is an organic compound with a complex structure that includes a pyridine ring substituted with phenylethynyl and two ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 4-(phenylethynyl)pyridine-2,6-dicarboxylate typically involves the reaction of 4-bromo-2,6-dimethylpyridine with phenylacetylene in the presence of a palladium catalyst. This reaction forms the phenylethynyl-substituted pyridine, which is then esterified using methanol and a suitable acid catalyst to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4-(phenylethynyl)pyridine-2,6-dicarboxylate can undergo several types of chemical reactions, including:

    Oxidation: The phenylethynyl group can be oxidized to form various oxygenated derivatives.

    Reduction: The ester groups can be reduced to alcohols under suitable conditions.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride can be used for the reduction of ester groups.

    Substitution: Reagents such as halogens or nucleophiles like amines can be used for substitution reactions on the pyridine ring.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylethynyl group can yield phenylacetic acid derivatives, while reduction of the ester groups can produce the corresponding alcohols.

Scientific Research Applications

Dimethyl 4-(phenylethynyl)pyridine-2,6-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Dimethyl 4-(phenylethynyl)pyridine-2,6-dicarboxylate involves its interaction with various molecular targets. The phenylethynyl group can participate in π-π interactions with aromatic systems, while the ester groups can form hydrogen bonds with suitable acceptors. These interactions can influence the compound’s reactivity and binding properties in different environments .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

112776-85-9

Molecular Formula

C17H13NO4

Molecular Weight

295.29 g/mol

IUPAC Name

dimethyl 4-(2-phenylethynyl)pyridine-2,6-dicarboxylate

InChI

InChI=1S/C17H13NO4/c1-21-16(19)14-10-13(11-15(18-14)17(20)22-2)9-8-12-6-4-3-5-7-12/h3-7,10-11H,1-2H3

InChI Key

OPXCHNFKACZWQX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=N1)C(=O)OC)C#CC2=CC=CC=C2

Origin of Product

United States

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